(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a furan ring attached to a benzylamine moiety with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine typically involves the reaction of 4-tert-butylbenzyl chloride with furan-2-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzylamine moiety may produce primary amines.
Scientific Research Applications
(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The furan ring and benzylamine moiety can participate in various binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine.
4-tert-Butylbenzyl mercaptan: Contains a thiol group instead of an amine.
tert-Butyl bromoacetate: Features a tert-butyl group but with a bromoacetate moiety.
Uniqueness
(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is unique due to the combination of the furan ring and benzylamine moiety with a tert-butyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Biological Activity
(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described as having a furan ring connected to a benzyl group with a tert-butyl substituent. The structural formula is represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide detailed insights into these activities.
Anticancer Activity
Several studies have investigated the anticancer properties of furan-based compounds. For instance, derivatives containing furan moieties have shown significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : A study evaluated the antiproliferative effects of several furan derivatives against human cancer cell lines such as HeLa and A549. Compounds demonstrated IC50 values ranging from 0.2 µM to 8 µM, indicating strong anticancer potential .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This dual mechanism enhances their efficacy as anticancer agents .
Data Table: Anticancer Activity of Furan Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 0.5 | Tubulin Inhibition |
Compound B | A549 | 1.0 | Apoptosis Induction |
This compound | Karpas299 | TBD | TBD |
Antimicrobial Activity
Furan derivatives have also been noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Case Studies
- Antibacterial Screening : Compounds were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 mm to 25 mm depending on the concentration used .
- Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored.
Research Findings
Studies suggest that this compound may inhibit pro-inflammatory cytokines, reducing inflammation in models of acute and chronic inflammation .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZHFZGKDAAJJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389924 |
Source
|
Record name | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-73-2 |
Source
|
Record name | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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